molecular formula C17H18N2O5 B2655409 L-Trypthophane(Boc) N-carboxyanhydride CAS No. 420824-64-2

L-Trypthophane(Boc) N-carboxyanhydride

Cat. No.: B2655409
CAS No.: 420824-64-2
M. Wt: 330.34
InChI Key: IFJYSCUMFBKHDJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Trypthophane(Boc) N-carboxyanhydride is a derivative of the amino acid tryptophan. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a N-carboxyanhydride functional group. This compound is commonly used in peptide synthesis due to its ability to form stable intermediates and its compatibility with various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Trypthophane(Boc) N-carboxyanhydride typically involves the protection of the amino group of tryptophan with a Boc group, followed by the formation of the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and reagents like phosgene or triphosgene to facilitate the formation of the anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Trypthophane(Boc) N-carboxyanhydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids (e.g., trifluoroacetic acid for Boc deprotection), bases (e.g., sodium hydroxide for hydrolysis), and catalysts (e.g., organometallic catalysts for polymerization). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound include deprotected amino acids, hydrolyzed products, and polypeptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

L-Trypthophane(Boc) N-carboxyanhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Trypthophane(Boc) N-carboxyanhydride involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The N-carboxyanhydride group allows for the formation of polypeptides through ring-opening polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or polymers being synthesized .

Comparison with Similar Compounds

L-Trypthophane(Boc) N-carboxyanhydride can be compared with other similar compounds such as:

    L-Alanine(Boc) N-carboxyanhydride: Similar in structure but derived from alanine instead of tryptophan.

    L-Phenylalanine(Boc) N-carboxyanhydride: Derived from phenylalanine and used in similar applications.

    L-Leucine(Boc) N-carboxyanhydride: Derived from leucine and used in peptide synthesis.

The uniqueness of this compound lies in its aromatic indole side chain, which imparts unique chemical properties and reactivity compared to other Boc-protected N-carboxyanhydrides.

Properties

IUPAC Name

tert-butyl 3-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-9-10(11-6-4-5-7-13(11)19)8-12-14(20)23-15(21)18-12/h4-7,9,12H,8H2,1-3H3,(H,18,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJYSCUMFBKHDJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC3C(=O)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H]3C(=O)OC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.